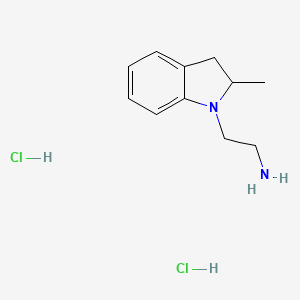
2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride
Descripción general
Descripción
“2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C10H16Cl2N2 . It is a derivative of indole, a heterocyclic compound that is a structural component of many natural substances and biologically active compounds .
Synthesis Analysis
The synthesis of indole derivatives, such as “2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride”, often involves probing the steric and electronic properties of the binding pocket of the MT2 receptor . The acetamide bearing an unsubstituted indoline moiety displayed excellent binding affinity and selectivity toward the MT2-subtype .Molecular Structure Analysis
The molecular structure of “2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride” can be analyzed using various techniques such as high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy . The exact mass of the molecule is 354.16919058 g/mol .Aplicaciones Científicas De Investigación
DNA Interaction and Cytotoxicity
The compound and its derivatives have been studied for their interactions with DNA and cytotoxicity properties. Cu(II) complexes with similar structural frameworks have shown strong DNA binding propensity and demonstrate minor structural changes in calf thymus DNA upon interaction. These complexes exhibit nuclease activity and a certain level of cytotoxicity against different cancer cell lines, indicating potential in cancer therapy research (Kumar et al., 2012).
Crystal Structure and Synthesis
The compound is involved in the synthesis of various heterocyclic compounds. Studies have focused on the crystal and electronic structures of related compounds, which are vital for understanding their chemical behavior and potential applications in various fields, such as materials science (Aydın et al., 2017). Additionally, research on the synthesis of novel spiro compounds containing a carbamate group involving similar compounds points to the diversity in chemical reactions and potential for creating new materials or drugs (Velikorodov et al., 2010).
Antimicrobial Activity
Compounds structurally similar to 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride have been synthesized and evaluated for their antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents to combat various bacterial and fungal infections (Kumbhare et al., 2013).
Direcciones Futuras
The future directions for “2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride” could involve further exploration of its pharmacological properties. Indole derivatives have been identified as promising structures interacting with various receptor proteins , indicating potential for therapeutic applications.
Propiedades
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12;;/h2-5,9H,6-8,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROMDQAZHRTFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride](/img/structure/B1419266.png)
![1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate](/img/structure/B1419267.png)
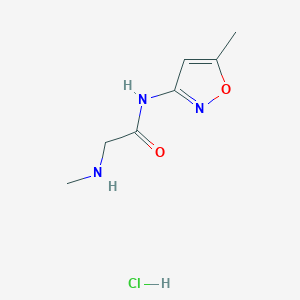
![2-(4-chlorobenzenesulfonyl)-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B1419271.png)
![3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B1419272.png)
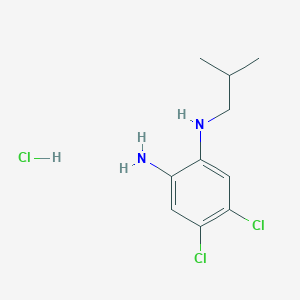
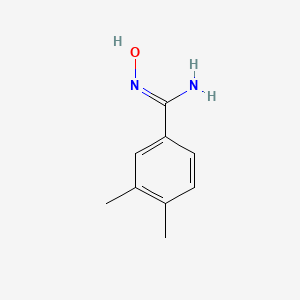
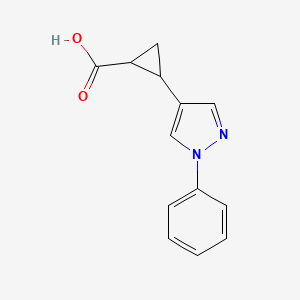
![2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419278.png)
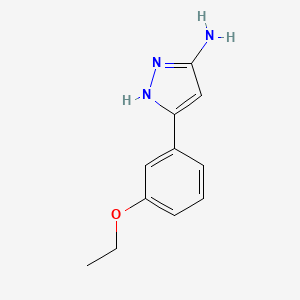
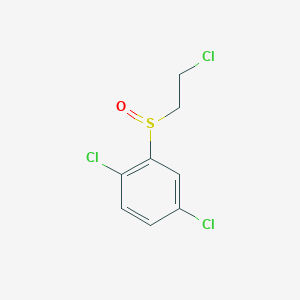
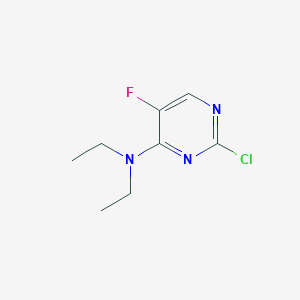
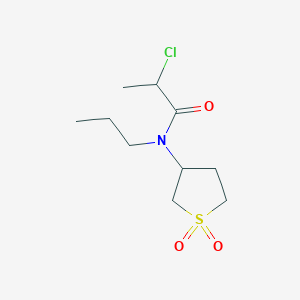
![N-[3,5-bis(trifluoromethyl)phenyl]-N-(tetrahydrofuran-3-ylmethyl)amine](/img/structure/B1419289.png)